1,4-Dichlorophthalazine
Overview
Description
Synthesis Analysis
The synthesis of 1,4-Dichlorophthalazine involves an improved process that starts from phthalic anhydride, undergoing condensation and chlorination reactions. This method has been optimized to increase the overall yield to 85%, simplifying the operation, enhancing product quality, and reducing costs, making it feasible for industrial production (Yang Zhimin, 2011). Additionally, various methods have been explored to synthesize chlorophthalazines and related compounds, demonstrating the versatility and potential of 1,4-Dichlorophthalazine as a precursor for a wide range of chemical transformations (H. Nguyen et al., 2012).
Molecular Structure Analysis
The molecular structure of 1,4-Dichlorophthalazine and related compounds has been elucidated using various analytical techniques, including x-ray diffraction analysis. This has provided insights into the configuration and conformation of these molecules, contributing to a deeper understanding of their chemical behavior and reactivity (Igor A. Litvinov et al., 1982).
Scientific Research Applications
DNA Intercalation Studies : A study by Ebrahimlo et al. (2009) investigated the potential of 1,4-dichlorophthalazine as a DNA intercalator by synthesizing tri- and tetra-cyclic heterocycles (Ebrahimlo, Khalafy, & Prager, 2009).
Antihypertensive and Tumorigenic Effects : Tóth (1978) found that 1-hydrazinophthalazine hydrochloride, an antihypertensive drug, significantly increased lung tumor incidence in mice (Tóth, 1978).
Asymmetric Catalysis : Jin et al. (2007) showed that 1,4-dichlorophthalazine-cinchona alkaloid derivatives catalyze asymmetric "interrupted" Feist-Bénary reactions, producing hydroxydihydrofurans with high enantiomeric excesses (Jin et al., 2007).
Cytotoxic Activity Against Human Tumor Cells : Kim et al. (2004) demonstrated the potential cytotoxic activity of 1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives against human tumor cells, suggesting higher potential than some known drugs (Kim et al., 2004).
Organic Synthesis Applications : Yanilkin et al. (2001) studied the electrochemical reduction of 1,4-disubstituted phthalazines, which leads to phthalonitrile formation, having implications in organic synthesis (Yanilkin et al., 2001).
Antihypertensive Effectiveness : Schroeder (1952) reported that 1-hydrazinophthalazine is moderately effective as an antihypertensive drug in specific conditions (Schroeder, 1952).
Improved Synthesis for Industrialization : Yang Zhimin (2011) focused on improving the synthesis process of 1,4-dichlorophthalazine, enhancing its feasibility for industrial production (Yang Zhimin, 2011).
Synthesis of Phthalazin-1(2H)-ones : Pal et al. (2003) achieved efficient synthesis of 4-(hetero)aryl-substituted 1-chlorophthalazines, which can be converted to phthalazin-1(2H)-ones, showcasing a new synthesis method (Pal et al., 2003).
Reactive Dye Hydrolysis Monitoring : Yusoff et al. (1998) utilized cathodic stripping voltammetry of 1,4-dichlorophthalazine for monitoring the hydrolysis of reactive dyes, indicating potential applications in dye degradation analysis (Yusoff, Fogg, & Ahmad, 1998).
Safety And Hazards
1,4-Dichlorophthalazine should be stored under inert gas at a temperature between 0-10°C . It is sensitive to moisture and heat . In case of fire, it can produce hazardous combustion products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .
Relevant Papers 1,4-Dichlorophthalazine has been used to catalyze the asymmetric “interrupted” Feist–Bénary reaction of ethyl bromopyruvate/substituted bromoketoesters and β-dicarbonyl compounds . The corresponding hydroxydihydrofurans have been obtained in excellent yields and with up to 91%ee .
properties
IUPAC Name |
1,4-dichlorophthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCNAEMHGMYADO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049306 | |
Record name | 1,4-Dichlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichlorophthalazine | |
CAS RN |
4752-10-7 | |
Record name | 1,4-Dichlorophthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4752-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichlorophthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004752107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dichlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dichlorophthalazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DICHLOROPHTHALAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OW60266KO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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